molecular formula C9H20N2 B1604277 N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine CAS No. 959239-18-0

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine

Cat. No.: B1604277
CAS No.: 959239-18-0
M. Wt: 156.27 g/mol
InChI Key: JMAGSGRQNWLQKT-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine
  • N-[(1-Propylpyrrolidin-3-YL)methyl]ethanamine
  • N-[(1-Butylpyrrolidin-3-YL)methyl]ethanamine

Uniqueness

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-10-7-9-5-6-11(4-2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAGSGRQNWLQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648554
Record name N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-18-0
Record name N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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